molecular formula C6H5BrN2O4S B2974847 3-Bromo-5-nitrobenzenesulfonamide CAS No. 59481-21-9

3-Bromo-5-nitrobenzenesulfonamide

Cat. No.: B2974847
CAS No.: 59481-21-9
M. Wt: 281.08
InChI Key: OLIXTEIZCSKSME-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5BrN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of bromine and nitro functional groups on the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

3-Bromo-5-nitrobenzenesulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Safety and Hazards

The safety data sheet for 3-Bromo-5-nitrobenzenesulfonamide indicates that it is a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest the compound .

Mechanism of Action

Target of Action

Sulfonamides, such as 3-Bromo-5-nitrobenzenesulfonamide, exhibit a range of pharmacological activities. They are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate metabolism .

Mode of Action

Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they inhibit the function of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid . This disruption in folic acid synthesis affects the production of DNA in bacteria, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides required for DNA replication .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleotides required for DNA replication . This leads to a halt in bacterial growth, aiding in the treatment of bacterial infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the stability of the compound . Therefore, it is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .

Preparation Methods

The synthesis of 3-Bromo-5-nitrobenzenesulfonamide typically involves the nitration of 3-bromobenzenesulfonamide. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces the nitro group at the meta position relative to the bromine atom on the benzene ring .

Industrial production methods for this compound may involve similar nitration reactions, but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually cooled to control the exothermic nature of the nitration process, and the product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

3-Bromo-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while reduction reactions yield amino-substituted derivatives .

Comparison with Similar Compounds

3-Bromo-5-nitrobenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    4-Bromo-2-nitrobenzenesulfonamide: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.

    3-Chloro-5-nitrobenzenesulfonamide: The chlorine atom provides different electronic effects compared to bromine, affecting its chemical behavior.

    5-Nitro-2-benzenesulfonamide: Lacks the bromine atom, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-bromo-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIXTEIZCSKSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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